sec-Butyl chloroformate

Overview

Description

Sec-Butyl chloroformate is a colorless to light yellow liquid . It is insoluble in water and denser than water . It is used to make other chemicals and as a chemical building block in the synthesis of specialty chemicals for pharmaceutical, agrochemical, and personal care applications .

Synthesis Analysis

The synthesis of sec-Butyl chloroformate involves using sec-butyl alcohol and triphosgene as reaction raw materials . The reaction takes place in an aprotic organic solvent miscible with water, under the catalysis of an organic base . The aqueous solution of an inorganic acid binding agent is added in, and sec-butyl chloroformate is obtained by the reaction .

Molecular Structure Analysis

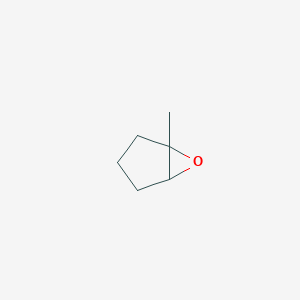

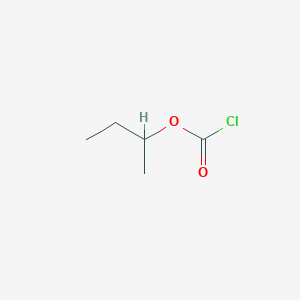

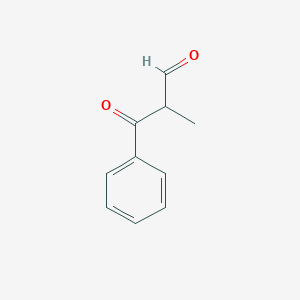

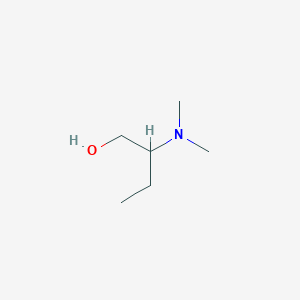

The molecular formula of sec-Butyl chloroformate is C5H9ClO2 . Its molecular weight is 136.58 . The linear formula is CH3CH2CH(CH3)OCOCl .

Chemical Reactions Analysis

Sec-Butyl chloroformate reacts with water to form sec-butanol, HCl, and CO2 . It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts .

Physical And Chemical Properties Analysis

Sec-Butyl chloroformate has a density of 1.081 g/ml . It starts to decompose at 50°C . It is soluble in usual organic solvents such as acetone, toluene, chloroform, THF .

Scientific Research Applications

Chemical Building Block

Sec-Butyl chloroformate is used as a chemical building block in the synthesis of specialty chemicals. These specialty chemicals find applications in various fields such as pharmaceuticals, agrochemicals, and personal care .

Polymer Initiators

It serves as a raw material in the formation of peroxy dicarbonates, which are used as polymer initiators for plastics . This is crucial in the plastics industry where it aids in the polymerization process.

Synthesis of Dextran Alkyl Carbonates

Sec-Butyl chloroformate has been used in the synthesis of dextran alkyl carbonates . Dextran alkyl carbonates are important in the field of polymer chemistry.

Synthesis of S-tert-Alkyl-N,N-Alkoxycarbonylmethyl-dithiocarbamate

It is also used in the synthesis of S-tert-alkyl-N,N-alkoxycarbonylmethyl-dithiocarbamate . This compound is significant in the field of organic chemistry.

Radical Polymerization

Sec-Butyl chloroformate plays a role in radical polymerization with reversible addition-fragmentation chain transfer agents . This process is important in the creation of various polymers.

HPLC Analysis

Sec-Butyl chloroformate can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions . This is significant in analytical chemistry for the separation and identification of compounds.

Safety And Hazards

Future Directions

properties

IUPAC Name |

butan-2-yl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMHTFWPDRJCMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Record name | SEC-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051794 | |

| Record name | sec-Butyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-butyl chloroformate appears as a colorless liquid. Insoluble in water and more dense than water. Contact may severely irritate skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | SEC-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21990 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

sec-Butyl chloroformate | |

CAS RN |

17462-58-7 | |

| Record name | SEC-BUTYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16003 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylpropyl carbonochloridate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17462-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017462587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sec-Butyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/sec-butyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, 1-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyl chloroformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of sec-Butyl chloroformate in organic synthesis?

A1: sec-Butyl chloroformate is primarily utilized as a reagent for the preparation of mixed anhydrides, which are key intermediates in peptide synthesis. [] This application stems from its reactivity as a chloroformate ester, allowing it to activate carboxylic acids for amide bond formation.

Q2: How does sec-Butyl chloroformate thermally decompose?

A2: Theoretical calculations suggest that sec-Butyl chloroformate, similar to other alkyl chloroformates like ethyl chloroformate and isopropyl chloroformate, undergoes thermal decomposition through a stepwise mechanism. [] This process involves the formation of an unstable chloroformic acid intermediate (ClCOOH), which quickly decomposes into hydrogen chloride (HCl) and carbon dioxide (CO2). The overall reaction yields an olefin as the main organic product.

Q3: Which computational methods have been employed to study the decomposition of sec-Butyl chloroformate?

A3: Researchers have utilized a combination of high-level composite methods like CBS-QB3 and density functional theory (DFT) with functionals such as CAM-B3LYP, M06, MPW1PW91, and PBE1PBE to investigate the decomposition mechanism of sec-Butyl chloroformate. [] These calculations provide insights into the energetics and transition state structures involved in the reaction pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)

![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)